2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole
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Overview
Description
The compound “2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents . The compound contains a triazoloquinoxaline core, which is known for its broad-spectrum antibacterial activity .
Synthesis Analysis
The synthesis of such compounds typically involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction is usually carried out in the presence of diphenyl phosphoryl azide (DPPA) .Scientific Research Applications
Synthesis and Chemical Properties
- The chemical compound 2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole and its derivatives have been synthesized using various methods. One synthesis method involves the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with amino acid esters in the presence of N-hydroxybenzotriazole, yielding good yields of amino acid derivatives linked to triazoloquinoxaline moiety (Fathalla, 2015).
Anticancer Activity
- Derivatives of this compound, specifically 1,2,4-triazolo[4,3-a]-quinoline derivatives, have been designed and synthesized with structural requirements essential for anticancer activity. Some of these derivatives demonstrated significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines (B. N. Reddy et al., 2015).
Antihistaminic Activity
- In a study focusing on the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, these compounds were screened for their H1-antihistaminic activity. Among the series, one compound showed potent protection with negligible sedative property compared to the reference drug chlorpheniramine maleate (Gobinath, Subramanian, Alagarsamy, 2015).
Antiviral and Antimicrobial Activities
- Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives synthesized as potential antiviral and antimicrobial agents have been subjected to screening, with some compounds demonstrating antibacterial and/or antifungal activities (Henen et al., 2011).
Anticonvulsant Activity
- Some derivatives of this compound have been evaluated for their anticonvulsant activity, with several compounds showing promising results. This study highlights the potential of these compounds in the development of new anticonvulsant drugs (Wagle, Adhikari, Kumari, 2009).
Antitubercular Agents
- A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines, synthesized under solvent-free conditions, have been investigated for their antitubercular activity, with certain compounds found to be highly active (Sekhar, Rao, Kumar, 2011).
Antiproliferative Agents
- The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as potent antiproliferative agents has been explored. These derivatives demonstrated superior effectiveness against various cancer cell lines compared to known drugs, highlighting their potential as anticancer agents (Kaneko et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is designed to intercalate with DNA, a process that involves the insertion of molecules between the planar bases of DNA .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This interaction results in changes to the DNA structure, which can interfere with processes such as replication and transcription .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to programmed cell death, or apoptosis, a key mechanism in preventing the proliferation of cancer cells .
Pharmacokinetics
These profiles can provide insights into a compound’s bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell proliferation. In particular, one derivative of the compound was found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines . This suggests that the compound could have promising anti-cancer properties .
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5OS/c1-12-17(23-20(28-12)14-6-5-7-15(22)10-14)11-29-21-19-26-25-13(2)27(19)18-9-4-3-8-16(18)24-21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOMWQCLTGSKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4N5C3=NN=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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